Metonitazene-d3 (citrate)
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Overview
Description
Metonitazene-d3 (citrate) is an analytical reference standard used primarily for the quantification of metonitazene by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). Metonitazene itself is a potent synthetic opioid, known for its analgesic effects and high potency compared to morphine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Metonitazene-d3 (citrate) involves the incorporation of deuterium atoms into the metonitazene molecule. The general synthetic route includes the following steps:
N,N-diethylation: The starting material undergoes N,N-diethylation to form the diethylamino group.
Benzimidazole Formation: The intermediate is then cyclized to form the benzimidazole ring.
Nitration: The benzimidazole derivative is nitrated to introduce the nitro group.
Deuteration: Deuterium atoms are introduced into the molecule to form Metonitazene-d3.
Citrate Formation: The final product is then reacted with citric acid to form the citrate salt.
Industrial Production Methods
Industrial production of Metonitazene-d3 (citrate) follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) is common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Metonitazene-d3 (citrate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are commonly employed.
Major Products
Oxidation: Oxidized derivatives of Metonitazene-d3.
Reduction: Amino derivatives of Metonitazene-d3.
Substitution: Substituted benzimidazole derivatives.
Scientific Research Applications
Metonitazene-d3 (citrate) is widely used in scientific research, particularly in the following fields:
Chemistry: As an internal standard for the quantification of metonitazene in various analytical methods.
Biology: To study the metabolic pathways and biological effects of metonitazene.
Medicine: In pharmacokinetic and pharmacodynamic studies to understand the drug’s behavior in the body.
Industry: Used in forensic toxicology to detect and quantify metonitazene in biological samples.
Mechanism of Action
Metonitazene-d3 (citrate) exerts its effects by acting as a potent agonist at the µ-opioid receptors. The binding of the compound to these receptors leads to the activation of intracellular signaling pathways that result in analgesia and other opioid-like effects. The primary molecular targets are the µ-opioid receptors, and the pathways involved include the inhibition of adenylate cyclase and the modulation of ion channels .
Comparison with Similar Compounds
Metonitazene-d3 (citrate) is structurally and functionally similar to other synthetic opioids, such as:
- Etonitazene
- Isotonitazene
- Clonitazene
Uniqueness
- Potency : Metonitazene-d3 (citrate) is known for its high potency, which is comparable to or greater than that of fentanyl.
- Deuteration : The incorporation of deuterium atoms makes it a valuable analytical standard for precise quantification .
Conclusion
Metonitazene-d3 (citrate) is a crucial compound in analytical chemistry and forensic toxicology. Its high potency and unique chemical properties make it an essential tool for scientific research and industrial applications.
Properties
Molecular Formula |
C27H34N4O10 |
---|---|
Molecular Weight |
577.6 g/mol |
IUPAC Name |
N,N-diethyl-2-[5-nitro-2-[[4-(trideuteriomethoxy)phenyl]methyl]benzimidazol-1-yl]ethanamine;2-hydroxypropane-1,2,3-tricarboxylic acid |
InChI |
InChI=1S/C21H26N4O3.C6H8O7/c1-4-23(5-2)12-13-24-20-11-8-17(25(26)27)15-19(20)22-21(24)14-16-6-9-18(28-3)10-7-16;7-3(8)1-6(13,5(11)12)2-4(9)10/h6-11,15H,4-5,12-14H2,1-3H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/i3D3; |
InChI Key |
HJRWCNRBAWVTKS-FJCVKDQNSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=CC=C(C=C1)CC2=NC3=C(N2CCN(CC)CC)C=CC(=C3)[N+](=O)[O-].C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
Canonical SMILES |
CCN(CC)CCN1C2=C(C=C(C=C2)[N+](=O)[O-])N=C1CC3=CC=C(C=C3)OC.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
Origin of Product |
United States |
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